molecular formula C18H23ClN4O B12751277 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- CAS No. 156991-99-0

1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)-

Cat. No.: B12751277
CAS No.: 156991-99-0
M. Wt: 346.9 g/mol
InChI Key: RSJKLFOOZHBURS-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- typically involves multi-step organic reactions. The starting materials may include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, amination, and carboxamidation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine-3-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.

    Quinolines: Another class of heterocyclic compounds with similar biological activities.

    Pyridines: Simple heterocyclic compounds that serve as building blocks for more complex molecules.

Uniqueness

1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

156991-99-0

Molecular Formula

C18H23ClN4O

Molecular Weight

346.9 g/mol

IUPAC Name

4-chloro-N,N-di(propan-2-yl)-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C18H23ClN4O/c1-6-9-20-17-14(18(24)23(11(2)3)12(4)5)15(19)13-8-7-10-21-16(13)22-17/h6-8,10-12H,1,9H2,2-5H3,(H,20,21,22)

InChI Key

RSJKLFOOZHBURS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C

Origin of Product

United States

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